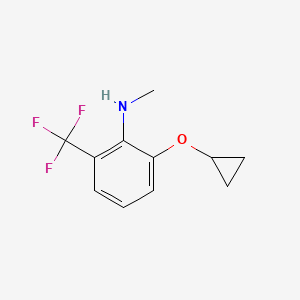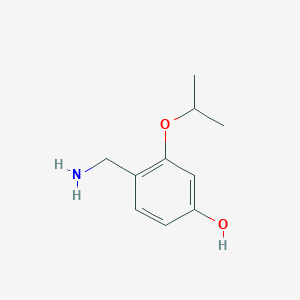
4-(Aminomethyl)-3-isopropoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(AMINOMETHYL)-3-(PROPAN-2-YLOXY)PHENOL is an organic compound with the molecular formula C10H15NO2 It is characterized by the presence of an aminomethyl group attached to a phenol ring, which is further substituted with a propan-2-yloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(AMINOMETHYL)-3-(PROPAN-2-YLOXY)PHENOL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and isopropyl bromide.
Formation of Propan-2-yloxy Group: The first step involves the reaction of 4-hydroxybenzaldehyde with isopropyl bromide in the presence of a base, such as potassium carbonate, to form 4-(propan-2-yloxy)benzaldehyde.
Reduction: The aldehyde group in 4-(propan-2-yloxy)benzaldehyde is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of 4-(AMINOMETHYL)-3-(PROPAN-2-YLOXY)PHENOL follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors to handle large quantities of starting materials and reagents.
Continuous Flow Systems: Implementing continuous flow systems to ensure consistent production and minimize reaction times.
Purification: Employing advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity products.
化学反応の分析
Types of Reactions
4-(AMINOMETHYL)-3-(PROPAN-2-YLOXY)PHENOL undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines or alcohols.
Substitution: Various substituted phenols or amines.
科学的研究の応用
4-(AMINOMETHYL)-3-(PROPAN-2-YLOXY)PHENOL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4-(AMINOMETHYL)-3-(PROPAN-2-YLOXY)PHENOL involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
4-(AMINOMETHYL)-2-(PROPAN-2-YLOXY)PHENOL: Similar structure but with different substitution pattern.
4-(AMINOMETHYL)-3-(ETHOXY)PHENOL: Similar structure with an ethoxy group instead of a propan-2-yloxy group.
4-(AMINOMETHYL)-3-(METHOXY)PHENOL: Similar structure with a methoxy group instead of a propan-2-yloxy group.
Uniqueness
4-(AMINOMETHYL)-3-(PROPAN-2-YLOXY)PHENOL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propan-2-yloxy group provides steric hindrance, influencing its reactivity and interaction with molecular targets.
特性
分子式 |
C10H15NO2 |
|---|---|
分子量 |
181.23 g/mol |
IUPAC名 |
4-(aminomethyl)-3-propan-2-yloxyphenol |
InChI |
InChI=1S/C10H15NO2/c1-7(2)13-10-5-9(12)4-3-8(10)6-11/h3-5,7,12H,6,11H2,1-2H3 |
InChIキー |
RYLSSJTXQISRDB-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=CC(=C1)O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


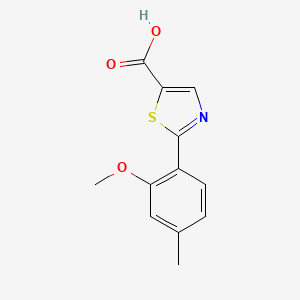
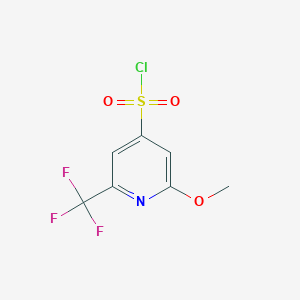
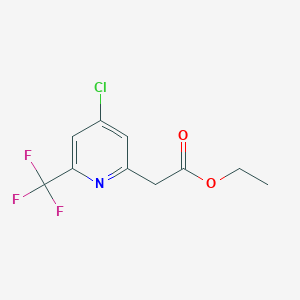
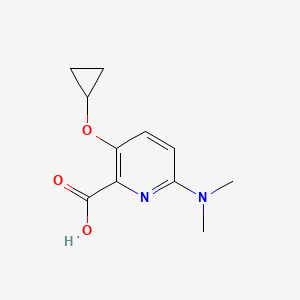
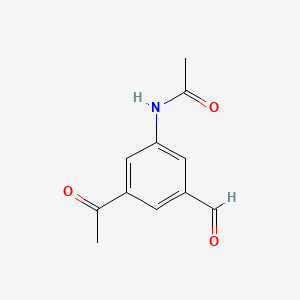
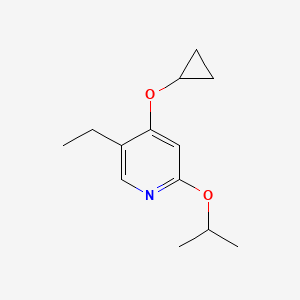
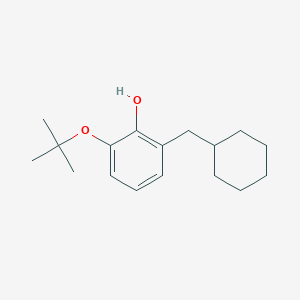
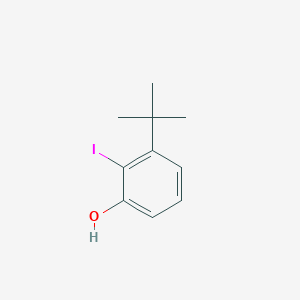

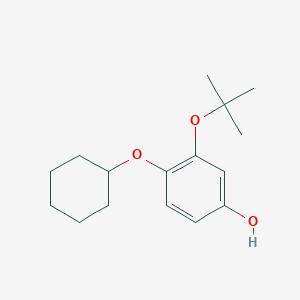

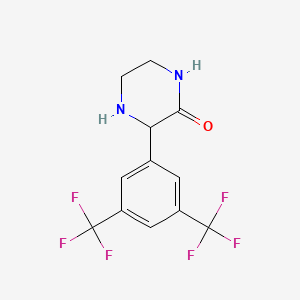
![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one](/img/structure/B14844964.png)
